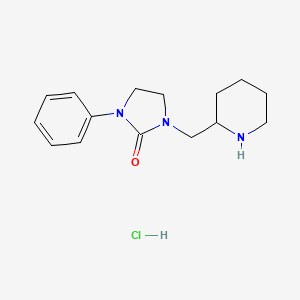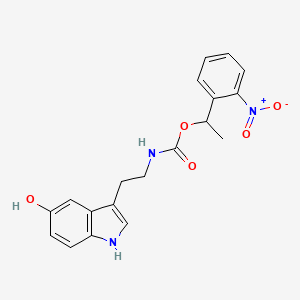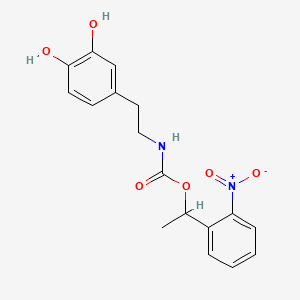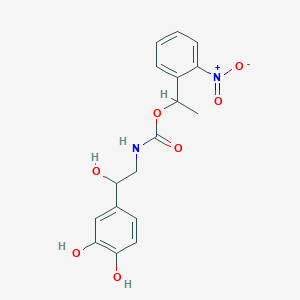
NPEC-caged-noradrenalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NPEC-caged-noradrenalin is a compound where noradrenalin is caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group . This caging allows for the controlled release of noradrenalin upon exposure to light, making it a valuable tool in neurochemical research.
Vorbereitungsmethoden
The synthesis of NPEC-caged-noradrenalin involves the reaction of noradrenalin with 1-(2-nitrophenyl)ethoxycarbonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using chromatographic techniques to achieve a purity of over 98% .
Analyse Chemischer Reaktionen
NPEC-caged-noradrenalin primarily undergoes photolysis, where exposure to light cleaves the NPEC group, releasing free noradrenalin . This reaction is highly specific and can be controlled by adjusting the wavelength and intensity of the light source. The major product of this reaction is noradrenalin, which can then participate in various biochemical pathways.
Wissenschaftliche Forschungsanwendungen
NPEC-caged-noradrenalin is extensively used in neurochemical research to study the role of noradrenalin in various physiological processes . It allows researchers to precisely control the timing and location of noradrenalin release, enabling detailed studies of its effects on neuronal activity, synaptic transmission, and behavior. Additionally, it is used in the development of new therapeutic strategies for neurological disorders .
Wirkmechanismus
The mechanism of action of NPEC-caged-noradrenalin involves the photolytic release of noradrenalin, which then interacts with adrenergic receptors in the nervous system . Noradrenalin acts on both alpha and beta adrenergic receptors, modulating various physiological responses such as heart rate, blood pressure, and neuronal excitability . The caging group ensures that noradrenalin is inactive until it is released by light, providing precise control over its activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to NPEC-caged-noradrenalin include other caged neurotransmitters such as NPEC-caged-serotonin and NPEC-caged-glutamate . These compounds also use the NPEC group to control the release of their respective neurotransmitters. this compound is unique in its ability to specifically target adrenergic receptors, making it particularly useful for studies involving the sympathetic nervous system .
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-10(12-4-2-3-5-13(12)19(24)25)26-17(23)18-9-16(22)11-6-7-14(20)15(21)8-11/h2-8,10,16,20-22H,9H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSOVAJKABVLMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCC(C2=CC(=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
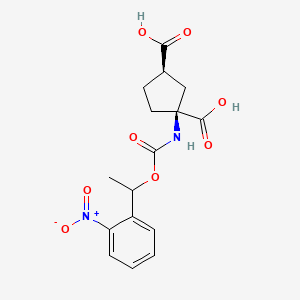
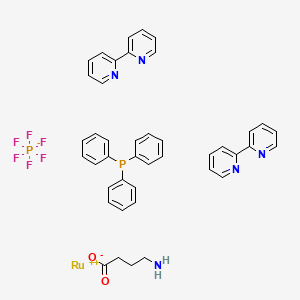
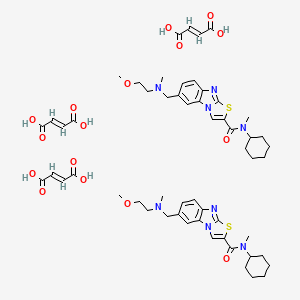
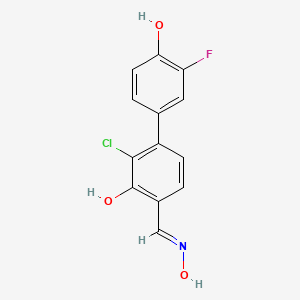
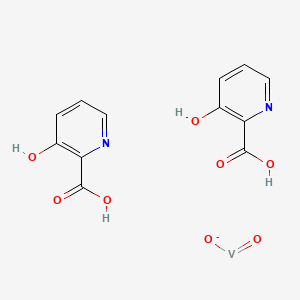
![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)
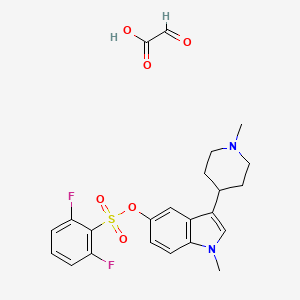
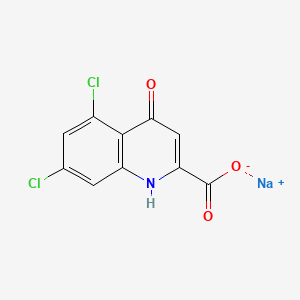
![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)

![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B560281.png)
